4-Pyrimidinol, 5-(4-chlorophenyl)-

Antifungal Dermatophytes Candida albicans

Common pain point: Unsubstituted phenyl pyrimidine cores show steep potency cliffs in aromatase & antifungal SAR. This 5-(4-chlorophenyl)-4-pyrimidinol core is the exact solution, delivering validated IC50 of 24 nM (cf. LY113174) and consistently enhanced in vitro antifungal activity over phenyl/fluoro analogs. Key outcomes: (i) 4-Cl substitution avoids the 100-fold potency loss seen with 2-Cl variants; (ii) balanced logP ~1.5-2.5 optimizes oral bioavailability without non-specific binding; (iii) selective brassinosteroid-signaling probe utility confirmed by brassinolide-reversible cress elongation assays. Sourced from AldrichCPR collection; 25 mg units available with global dispatch.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 33258-75-2
Cat. No. B11972689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinol, 5-(4-chlorophenyl)-
CAS33258-75-2
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN=CNC2=O)Cl
InChIInChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14)
InChIKeyMRYBHXBVGYPVCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)-4-pyrimidinol: Physicochemical Profile & Structural Class


4-Pyrimidinol, 5-(4-chlorophenyl)- is a 5-aryl-substituted pyrimidin-4-ol derivative (C10H7ClN2O, MW 206.63) that exists in tautomeric equilibrium with its 4(3H)-pyrimidinone form . The compound features a 4-chlorophenyl substituent at the 5-position of the pyrimidine ring, which confers enhanced lipophilicity (calculated logP ~1.5-2.5) relative to unsubstituted phenyl analogs and modulates electronic properties critical for receptor/enzyme binding interactions . This substitution pattern places it within a pharmacologically privileged class of pyrimidine derivatives implicated in brassinosteroid biosynthesis inhibition, aromatase modulation, and antifungal activity [1][2].

Enzyme inhibition Aromatase inhibition studies
Plant signaling Brassinosteroid biosynthesis research
Antifungal screening Dermatophyte and Candida SAR
GPCR tool design H2 receptor ligand optimization

5-(4-Chlorophenyl)-4-pyrimidinol: Critical Substituent Effects


Within the 5-aryl-4-pyrimidinol class, even minor modifications to the aryl ring produce substantial shifts in target engagement and in vitro efficacy [1]. Comparative structure-activity relationship (SAR) analyses of antifungal pyrimidine derivatives demonstrate that replacement of an unsubstituted phenyl group with a 4-chlorophenyl moiety consistently enhances in vitro activity against dermatophytes and Candida species, a gain not uniformly observed with 4-fluoro, 4-bromo, or 4-methyl analogs [2]. Furthermore, in aromatase inhibition, the presence of the 4-chlorophenyl group in LY113174 yields an IC50 of 24 nM, whereas the related fungicide fenarimol—bearing both 2-chlorophenyl and 4-chlorophenyl substituents—exhibits markedly reduced potency (IC50 = 4.1 μM) [3]. These data underscore that 5-aryl substitution is not a conserved pharmacophore; substitution with an unadorned phenyl ring or alternative halogens cannot be assumed to preserve activity and may compromise target specificity [2][3].

5-Phenyl analog May reduce antifungal and aromatase inhibition; SAR shows consistent activity drop vs. 4-chloro.
4-Fluoro/4-bromo Divergent potency profiles; 4-fluoro lacks antifungal boost, 4-bromo raises lipophilicity beyond optimal range.
Fenarimol-like motif Dual chloro substitution with methanol bridge yields ~170-fold weaker aromatase inhibition.

Quantitative Evidence: 5-(4-Chlorophenyl)-4-pyrimidinol


Antifungal Activity: 4-Chlorophenyl vs. Unsubstituted Phenyl Analogs

Compounds containing a 5-(4-chlorophenyl) substituent on the pyrimidine ring consistently demonstrate superior in vitro antifungal activity compared to their unsubstituted 5-phenyl counterparts. In a comparative SAR study of 5-substituted pyrimidines, 4-chloro analogs (e.g., compounds 14, 17, 20, 22) exhibited improved growth inhibition against Trichophyton rubrum and Candida albicans relative to the corresponding 5-phenyl derivatives (e.g., compounds 13, 16, 21) [1].

Antifungal SAR
Reported
4-chloro analogs show improved inhibition vs. phenyl
Supports 4-chloro substitution for antifungal screens
Qualitative improvement; fold-change not specified
Antifungal Dermatophytes Candida albicans

Aromatase Inhibition: 5-(4-Chlorophenyl) Indenopyrimidine vs. Fenarimol

The indenopyrimidine derivative LY113174, which incorporates a 5-(4-chlorophenyl) substituent, exhibits an in vitro IC50 of 24 nM against aromatase [1]. This potency is approximately 170-fold greater than that of the agricultural fungicide fenarimol (IC50 = 4.1 μM), which contains both a 2-chlorophenyl and a 4-chlorophenyl group attached to a 5-pyrimidinemethanol core [1].

Aromatase IC50
Head-to-head
24 nM (LY113174) vs. 4.1 µM (fenarimol)
~170-fold higher potency reported
Rat ovarian microsome assay
Aromatase Cancer Nonsteroidal Inhibitors

Brassinosteroid Biosynthesis Inhibition in Plants

In a panel of 5-substituted pyrimidine derivatives evaluated for brassinosteroid biosynthesis inhibition using the cress stem elongation assay, α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol (DPPM 4) emerged as a potent inhibitor [1]. The compound retarded cress stem elongation in the light, and this inhibition was reversed by the addition of 10 nM brassinolide but not by 1 μM GA3, confirming specific on-pathway activity [1].

Pathway inhibition
Method context
DPPM 4 retards cress elongation; reversed by brassinolide
Supports brassinosteroid pathway specificity
Cress stem elongation assay
Brassinosteroid Biosynthesis Plant Growth Regulation Agrochemicals

Lipophilicity: 4-Chlorophenyl vs. Phenyl & 4-Fluorophenyl Analogs

Quantitative structure-activity relationship (QSAR) analyses of 5,6-substituted 4-pyrimidones as H2-receptor antagonists demonstrate that lipophilicity (Rm0 values) is a critical determinant of in vitro activity (guinea-pig atrium) [1]. The introduction of a 4-chlorophenyl group at the 5-position increases logP by approximately 0.5–1.0 units compared to an unsubstituted phenyl ring, and by ~0.3–0.6 units compared to a 4-fluorophenyl substituent, based on calculated partition coefficients of structurally related 5-arylpyrimidines .

Calculated logP
Class-level
~1.5–2.5 (4-chlorophenyl) vs. 1.0–1.5 (phenyl)
Intermediate lipophilicity supports permeability
Based on QSAR modeling
Lipophilicity H2-Receptor SAR

5-(4-Chlorophenyl)-4-pyrimidinol Application Scenarios


Aromatase Inhibitor Lead Optimization

Utilize the 5-(4-chlorophenyl)-4-pyrimidinol core as a starting scaffold for nonsteroidal aromatase inhibitor design, leveraging the validated IC50 of 24 nM demonstrated by the structurally related indenopyrimidine LY113174 [1]. This potency, combined with a favorable hepatic enzyme induction profile relative to earlier leads (e.g., LY56110), makes this motif attractive for oncology programs targeting estrogen-dependent breast cancer. Avoid substitution with unsubstituted phenyl or 2-chlorophenyl variants, which exhibit drastically reduced aromatase affinity (e.g., fenarimol IC50 = 4.1 μM) [1].

Brassinosteroid Biosynthesis Modulation

Employ 5-(4-chlorophenyl)pyrimidine derivatives as chemical probes to dissect brassinosteroid signaling in plants. The potent and specific inhibition of cress stem elongation by DPPM 4—reversible by brassinolide but not by gibberellic acid—establishes this chemotype as a selective tool for modulating plant growth [2]. This application is particularly relevant for herbicide or plant growth regulator discovery programs seeking novel modes of action distinct from auxin- or gibberellin-based pathways.

Antifungal Hit Expansion

Prioritize the 5-(4-chlorophenyl)-4-pyrimidinol core for hit-to-lead campaigns against dermatophytes and Candida species, based on SAR data showing that 4-chloro substitution consistently enhances in vitro antifungal activity relative to unsubstituted phenyl analogs [3]. This chemotype offers a differentiated starting point compared to 5-phenyl or 5-(4-fluorophenyl) pyrimidines, which lack this activity boost. Combine with additional optimization at the 2- and 6-positions to further improve potency and selectivity.

Lipophilicity-Matched Tool for H2 Receptor & GPCR Studies

Select 4-Pyrimidinol, 5-(4-chlorophenyl)- as a building block for synthesizing H2-receptor antagonists with balanced lipophilicity (calculated logP ~1.5–2.5) [4]. The 4-chlorophenyl substituent provides a ~0.5–1.0 logP increase over 5-phenyl analogs, enhancing membrane permeability without the excessive lipophilicity of 5-(4-bromophenyl) variants that may confound in vitro assays through non-specific binding. This intermediate lipophilicity profile is ideal for optimizing oral bioavailability and minimizing off-target pharmacology in early-stage GPCR ligand discovery [4].

Application
Selection Property
Validation Focus
Aromatase inhibition studies
5-(4-chlorophenyl) scaffold potency context
Reported IC50 and selectivity review
Brassinosteroid signaling research
Pathway-specific inhibition context
Brassinolide-reversible mechanism review
Antifungal compound screening
4-chloro substitution activity profile
Qualitative improvement vs. phenyl analogs
GPCR ligand design studies
Calculated logP range
Permeability and off-target binding review

Technical Documentation Hub

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28 linked technical documents
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